ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core with substituents at positions 2, 5, and 4. Its structural uniqueness arises from:
- Position 2: A 2-methoxy-2-oxoethylidene group, which introduces an electron-withdrawing carbonyl moiety and a methoxy side chain.
- Position 6: An ethyl carboxylate ester, enhancing solubility and metabolic stability .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazolopyrimidines, which often exhibit enzyme inhibitory or receptor-binding properties .
Properties
IUPAC Name |
ethyl (2Z)-2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-5-28-19(25)16-11(2)21-20-22(18(24)14(29-20)10-15(23)27-4)17(16)12-6-8-13(26-3)9-7-12/h6-10,17H,5H2,1-4H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIAIJPJAMXWNM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC(=O)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C(=O)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the pyrimidine class. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The mechanism of action is primarily attributed to its ability to interact with various biological targets through its unique structural features.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core characterized by:
- Methoxy Groups : These groups enhance nucleophilic attack capabilities.
- Carbonyl Functionalities : Present in the oxoethylidene moiety, contributing to its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₅S |
| Molecular Weight | 366.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains.
Case Study: Antibacterial Activity
In a study assessing its antibacterial efficacy:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : The compound demonstrated significant inhibition zones compared to control groups.
Anticancer Activity
The compound has also shown potential as an anticancer agent. Its mechanism includes the inhibition of specific enzymes and the ability to bind to DNA.
Research Findings on Anticancer Activity
A detailed investigation revealed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- Mechanism of Action : Induction of apoptosis and cell cycle arrest in the G1 phase.
In Vitro Studies
In vitro studies have confirmed the biological activity of this compound through various assays:
| Assay Type | Results |
|---|---|
| MTT Assay | Significant cytotoxicity observed at concentrations above 10 µM |
| Apoptosis Assay | Increased Annexin V positivity in treated cells |
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic properties and binding affinity.
Substituent Variations at Position 5
The substituent at position 5 modulates hydrophobicity and aromatic interactions.
Crystallographic and Structural Insights
X-ray diffraction studies highlight the conformational stability of the thiazolopyrimidine core:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
